2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic β-amino acid with a unique structure that includes a bicyclo[2.2.2]octane framework. This compound is of significant interest due to its constrained conformation, which imparts unique chemical and biological properties. It is used as a scaffold in the synthesis of bioactive molecules and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by amination and carboxylation steps. The reaction conditions often require specific catalysts and temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral scaffold in asymmetric synthesis and as a building block for complex molecules.
Biology: Incorporated into peptides and proteins to study folding and stability.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects is primarily through its ability to act as a chiral scaffold. This allows it to influence the conformation and activity of molecules it is incorporated into. The compound’s rigid structure can stabilize specific conformations, making it valuable in the design of bioactive molecules and catalysts .
Comparison with Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Another bicyclic β-amino acid with similar structural features but different stereochemistry.
N-Phosphonoalkyl bicyclic β-amino acids: These compounds have additional functional groups that impart different chemical and biological properties
Uniqueness: 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxyl groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-aminobicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAWZRUSSBUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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